(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
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Overview
Description
(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with a similar ring structure but different substituents.
1,4-Thiazine: Another heterocyclic compound with a sulfur atom in place of the oxygen atom in oxazine.
1,4-Dioxin: A related compound with two oxygen atoms in the ring structure.
Uniqueness
(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolo[3,4-b][1,4]oxazine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H16Cl2N2O |
---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
(4aS,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-4-6-7(5-9)10-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 |
InChI Key |
LECMPEZOTMAWLN-AUCRBCQYSA-N |
Isomeric SMILES |
CN1C[C@H]2[C@@H](C1)OCCN2.Cl.Cl |
Canonical SMILES |
CN1CC2C(C1)OCCN2.Cl.Cl |
Origin of Product |
United States |
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